molecular formula C9H12BrNO B1385848 2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol CAS No. 1020970-64-2

2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol

Cat. No.: B1385848
CAS No.: 1020970-64-2
M. Wt: 230.1 g/mol
InChI Key: VJKIYMQCYWGCPI-UHFFFAOYSA-N
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Description

2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol is an amino alcohol derivative featuring a brominated aromatic ring system. Its structure consists of a 4-bromo-3-methylphenyl group linked via an amino group to an ethanol moiety. This compound’s bromine substituent and methyl group at the meta position on the phenyl ring contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name

2-(4-bromo-3-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-7-6-8(11-4-5-12)2-3-9(7)10/h2-3,6,11-12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKIYMQCYWGCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol typically involves the reaction of 4-bromo-3-methylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic attack of the amine on the epoxide ring, leading to the formation of the desired ethanolamine derivative.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic ring can be reduced under specific conditions to yield a cyclohexyl derivative.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: 2-[(4-Bromo-3-methylphenyl)amino]acetaldehyde or 2-[(4-Bromo-3-methylphenyl)amino]acetic acid.

    Reduction: 2-[(4-Cyclohexyl-3-methylphenyl)amino]ethan-1-ol.

    Substitution: 2-[(4-Azido-3-methylphenyl)amino]ethan-1-ol or 2-[(4-Mercapto-3-methylphenyl)amino]ethan-1-ol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to bioactive compounds.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethanolamine moiety allows it to mimic the structure of natural substrates, potentially inhibiting or activating biological pathways. The bromo-substituted aromatic ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 4-bromo-3-methylphenyl group balances electronic effects (bromine’s electronegativity) with steric bulk (methyl), whereas fluorine in enhances polarity. The trifluoromethyl group in drastically alters electron density and lipophilicity.
  • Molecular Weight : The triazole-containing analog has a significantly higher molecular weight (467.39 g/mol), likely influencing solubility and pharmacokinetic properties compared to the target compound (229.09 g/mol).

Biological Activity

2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol, also known as (R)-2-amino-1-(4-bromo-3-methylphenyl)ethan-1-ol, is a compound with notable biological activity due to its unique structural features, including an amino group, a hydroxyl group, and a bromine-substituted aromatic ring. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C10_{10}H12_{12}BrN\O
  • Molecular Weight : 266.56 g/mol
  • CAS Number : 2090415-44-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate the activity of specific enzymes or receptors, influencing signaling pathways related to neurotransmission and metabolic processes. The presence of the hydroxyl group allows for hydrogen bonding with active sites, while the bromine atom can engage in hydrophobic interactions, enhancing binding affinity and specificity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related alkaloids have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways involving neurotransmitters and metabolic processes. The structural characteristics allow it to act on various targets, potentially leading to therapeutic applications in treating conditions where these pathways are disrupted.

Study on Antibacterial Activity

A notable study evaluated the antibacterial effects of several derivatives related to this compound. It was found that the introduction of electron-withdrawing groups like bromine significantly enhanced the antibacterial properties of the compounds tested. The study reported that compounds with hydroxyl substitutions showed improved inhibitory actions against bacterial strains .

Pharmacological Applications

In another investigation focusing on pharmacological applications, researchers highlighted that the compound could serve as a lead structure for developing new drugs targeting specific receptors involved in metabolic disorders. The unique combination of functional groups provides a platform for synthesizing analogs with enhanced efficacy and reduced side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol
Reactant of Route 2
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